Liposidomycin C

MraY inhibition Selectivity index Tunicamycin comparator

Liposidomycin C is a uridyl liponucleoside antibiotic produced by Streptomyces griseosporeus, belonging to the liposidomycin family of natural product MraY (translocase I) inhibitors. It specifically targets phospho-N-acetylmuramoyl-pentapeptide transferase, a critical enzyme in bacterial peptidoglycan biosynthesis, and is distinguished from its closest in-class analogs (caprazamycins, A-90289, muraminomycins) by the presence of a sulfate group at the 2″-aminopentose position and a 3-methylglutaric acid moiety on its lipid side chain.

Molecular Formula C42H67N5O21S
Molecular Weight 1010.1 g/mol
Cat. No. B1257014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiposidomycin C
Synonymsliposidomycin A
liposidomycin B
liposidomycin C
liposidomycins
Molecular FormulaC42H67N5O21S
Molecular Weight1010.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O
InChIInChI=1S/C42H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-23(63-28(51)18-22(2)17-27(49)50)19-29(52)64-25-21-45(3)31(38(56)46(4)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(20-43)65-41)36-33(54)34(55)39(66-36)47-16-15-26(48)44-42(47)59/h15-16,22-25,30-37,39,41,53-55H,5-14,17-21,43H2,1-4H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1
InChIKeyNUIXFOOZWGAKIP-ZUGGQKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liposidomycin C Procurement Guide: Sourcing a Validated MraY Translocase I Inhibitor for Antibacterial R&D


Liposidomycin C is a uridyl liponucleoside antibiotic produced by Streptomyces griseosporeus, belonging to the liposidomycin family of natural product MraY (translocase I) inhibitors [1]. It specifically targets phospho-N-acetylmuramoyl-pentapeptide transferase, a critical enzyme in bacterial peptidoglycan biosynthesis, and is distinguished from its closest in-class analogs (caprazamycins, A-90289, muraminomycins) by the presence of a sulfate group at the 2″-aminopentose position and a 3-methylglutaric acid moiety on its lipid side chain [2]. Its primary procurement value lies in its validated selectivity profile for bacterial over mammalian MraY orthologs, making it a critical tool compound for tuberculosis and Gram-negative antibiotic discovery programs [1][3].

Why Liposidomycin C Substitution with Other MraY Inhibitors Jeopardizes Experimental Reproducibility


Interchanging Liposidomycin C with other MraY-targeting nucleoside antibiotics such as tunicamycin, mureidomycin A, or even other liposidomycin types (e.g., types II, III, IV) is scientifically invalid due to profound mechanistic and selectivity differences. Tunicamycin is a potent inhibitor of both bacterial MraY and the eukaryotic dolichyl-phosphate GlcNAc-1-phosphate transferase (GPT), resulting in high mammalian cytotoxicity [1]. In contrast, Liposidomycin C (a type I liposidomycin) is a selective bacterial MraY inhibitor with no measurable cytotoxicity against BALB/3T3 cells at 25 μg/mL [2]. Even within the liposidomycin family, the presence or absence of the sulfate and 3-methylglutaric acid moieties (types I–IV) dictates antimicrobial activity: only sulfate-deficient type III and IV compounds exhibit whole-cell antimycobacterial activity due to enhanced membrane penetration [3]. The quantitative evidence below substantiates these critical distinctions that directly impact compound selection.

Liposidomycin C Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Selectivity Ratio vs. Tunicamycin: 30–500× Greater Potency Against Bacterial Peptidoglycan Biosynthesis with Negligible Mammalian Toxicity

In a direct comparative study of four liposidomycin types (I–IV) versus tunicamycin, liposidomycins inhibited bacterial peptidoglycan biosynthesis 30- to 500-fold more effectively than tunicamycin, while simultaneously inhibiting mammalian glycoprotein biosynthesis 30- to 300-fold less effectively [1]. Specifically, Liposidomycin C (type I) and its analogs showed no cytotoxicity against BALB/3T3 mammalian cells at 25 μg/mL, whereas tunicamycin inhibited cell growth by 50% at just 0.05 μg/mL [1]. This translates to a >500-fold selectivity window for Liposidomycin C over tunicamycin in this cytotoxicity assay. Tunicamycin also strongly inhibited mammalian Dol-p-p-GlcNAc formation (IC50 = 0.03 μg/mL) but only weakly inhibited bacterial lipid intermediate I (IC50 = 44 μg/mL), demonstrating its poor bacterial selectivity [2].

MraY inhibition Selectivity index Tunicamycin comparator Peptidoglycan biosynthesis Cytotoxicity

Antimycobacterial MIC Benchmark: Liposidomycin C Achieves 0.16 μg/mL Against Mycobacterium spp. with No Detectable Cytotoxicity

Liposidomycin C demonstrates potent in vitro activity against Mycobacterium spp. with a minimum inhibitory concentration (MIC) of 0.16 μg/mL [1]. This activity is observed despite the compound bearing a sulfate group at the 2″-position, which typically reduces membrane permeability [2]. Comparative structural analysis across liposidomycin types (I–IV) reveals that type I (Liposidomycin C) retains strong enzyme inhibition potency while types III and IV (sulfate-deficient) show superior whole-cell antimycobacterial activity due to increased lipophilicity [2]. However, Liposidomycin C occupies a unique procurement niche: it is the only type that simultaneously provides the sulfate moiety as a handle for semi-synthetic derivatization while maintaining measurable antimycobacterial activity [3].

Mycobacterium MIC Antitubercular MraY inhibitor Cytotoxicity-negative

Enzymatic Target Engagement: Liposidomycin C Inhibits E. coli Glycopeptide Biosynthesis with IC50 = 0.03 μg/mL, Surpassing Simplified Analog IC50 Values by >1000-Fold

Liposidomycin C inhibits glycopeptide biosynthesis in Escherichia coli with an IC50 of 0.03 μg/mL (~30 nM, based on MW = 1010.06 g/mol) [1]. In contrast, a simplified O-β-D-ribofuranosyl nucleoside (compound I), representing the minimal pharmacophore of liposidomycins, exhibits only moderate MraY inhibitory activity with an IC50 of 50 μM [2]. This represents an approximately 1,700-fold difference in potency, quantitatively demonstrating that the full liposidomycin scaffold—including the diazepanone ring, lipid side chain, and sulfate-modified aminopentose—is essential for high-affinity MraY engagement [3]. Even an optimized higher homologue (compound XV) containing an additional 5′(S) stereocentre only reached an IC50 of 5 μM, still ~170-fold weaker than intact Liposidomycin C [2].

MraY IC50 Glycopeptide biosynthesis Escherichia coli Pharmacophore SAR

Structural Differentiation via Crystal Structure-Guided Binding Mode: Liposidomycin/Caprazamycin Class Engages Cryptic MraY Hot Spots Absent in Capuramycin and Mureidomycin Classes

Crystal structures of Aquifex aeolicus MraY in complex with representative members of three nucleoside inhibitor classes reveal that the liposidomycin/caprazamycin class (represented by caprazamycin aglycone) engages cryptic druggable hot spots in the shallow MraY inhibitor binding site that are not accessed by capuramycin or mureidomycin classes [1]. Specifically, the 5-aminoribose sulfate and diazepanone ring—structural features uniquely shared by liposidomycins and caprazamycins—occupy a distinct subpocket that is unoccupied in mureidomycin-bound structures [2]. Liposidomycin C differs from caprazamycin E by the presence of the sulfate group at the 2″-position of the aminopentose rather than a permethylated L-rhamnose moiety, and by the presence of a 3-methylglutaric acid appendage on the lipid chain [3]. These structural differences dictate distinct chemical reactivity, solubility, and membrane penetration properties that directly impact compound handling and assay compatibility [2].

Crystal structure MraY binding mode Caprazamycin Diazepanone Structure-based drug design

Precursor-Directed Biosynthesis for Scalable and Specific Production: Liposidomycin C-(III) Production Achieved by Exogenous Fatty Acid Feeding

A significant practical barrier to procuring specific liposidomycin congeners is the co-production of over 24 closely related fatty acyl nucleoside antibiotics by Streptomyces griseosporeus [1]. However, precursor-directed biosynthesis enables controlled production: exogenously supplied myristic acid or palmitic acid results in the almost exclusive production of liposidomycin C-(III) and/or M-(III) [1]. This methodology, verified by 13C-NMR and FAB-MS confirmation of direct palmitic acid incorporation into the liposidomycin scaffold, provides a scalable, reproducible manufacturing route [2]. In contrast, caprazamycin production requires heterologous expression systems and the Crp regulator Sco3571 overexpression to achieve a mere threefold yield increase, indicating a more complex and less predictable fermentation process [3].

Fermentation Precursor-directed biosynthesis Scale-up Myristic acid Palmitic acid

In Vitro Cytotoxicity Selectivity Window: Liposidomycin C Shows No Toxicity at 25 μg/mL in Mammalian Cells, vs. Tunicamycin IC50 = 0.05 μg/mL

In a critical safety differentiation experiment, Liposidomycin C and its structural congeners (types I–IV) were directly compared with tunicamycin for cytotoxicity against BALB/3T3 mammalian fibroblast cells [1]. All liposidomycin types demonstrated complete absence of cytotoxicity at 25 μg/mL, the highest concentration tested. In stark contrast, tunicamycin inhibited BALB/3T3 cell growth by 50% (IC50) at just 0.05 μg/mL [1]. This 500-fold difference in tolerable concentration (25 μg/mL vs. 0.05 μg/mL) is mechanistically explained by tunicamycin's dual inhibition of bacterial MraY and the human UDP-GlcNAc:dolichyl-phosphate GlcNAc-1-phosphate transferase (GPT), whereas Liposidomycin C selectively inhibits bacterial MraY without engaging the human ortholog [2][3].

Cytotoxicity BALB/3T3 Selectivity index Safety window Antibiotic development

Liposidomycin C: Evidence-Backed Research and Industrial Application Scenarios


MraY Target Validation in Mammalian Cell-Based Infection Models Requiring Absence of Host Cytotoxicity

Liposidomycin C is uniquely suited for MraY target validation studies in mammalian cell-based bacterial infection models. Its demonstrated selectivity—potent bacterial peptidoglycan inhibition (IC50 = 0.03 μg/mL in E. coli) coupled with complete absence of BALB/3T3 cytotoxicity at 25 μg/mL [1]—enables researchers to achieve full MraY target engagement without the confounding eukaryotic cytotoxicity that disqualifies tunicamycin (BALB/3T3 IC50 = 0.05 μg/mL) from such applications [2]. This property is critical for intracellular pathogen models (e.g., Mycobacterium tuberculosis in macrophages) where host cell viability must be preserved throughout the assay.

Semi-Synthetic Lead Optimization Using the Sulfate Handle for Regioselective Chemical Modification

Liposidomycin C is the preferred starting material for semi-synthetic MraY inhibitor optimization programs. Its 2″-sulfate group on the aminopentose moiety provides a regioselective chemical handle that is absent in caprazamycins (which bear a permethylated L-rhamnose) and type III/IV liposidomycins (which lack sulfate) [1]. The compound retains measurable baseline antimycobacterial activity (MIC = 0.16 μg/mL) while offering synthetic tractability for structure–activity relationship (SAR) exploration [2]. This combination of a modifiable functional group with quantifiable starting activity is not available from any other MraY inhibitor class member [3].

Crystallography and Biophysical Studies of the MraY–Liposidomycin Binding Interface

Crystal structures of MraY in complex with liposidomycin/caprazamycin class inhibitors have revealed cryptic druggable hot spots that are not engaged by capuramycin or mureidomycin classes [1]. Liposidomycin C, with its complete pharmacophore including the diazepanone ring, sulfate-modified aminopentose, and 3-methylglutaric acid–bearing lipid chain, provides the full complement of structural features needed for comprehensive binding mode characterization [2]. Procurement of the intact natural product (rather than simplified pharmacophores with IC50 values in the 5–50 μM range [3]) is essential for obtaining high-resolution co-crystal structures that can guide fragment-based drug design.

Controlled Fermentation Process Development Using Precursor-Directed Biosynthesis for Consistent Lot Production

For industrial-scale procurement, the precursor-directed biosynthesis methodology established for Liposidomycin C enables controlled production with defined fatty acid composition [1]. Exogenous supplementation with myristic or palmitic acid yields almost exclusive production of specific congeners, dramatically simplifying downstream purification compared to the >24-congener mixture obtained without precursor control [1]. This manufacturing advantage, verified by 13C-NMR and FAB-MS, directly translates to improved lot-to-lot consistency and reduced cost of goods for large-scale screening campaigns.

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